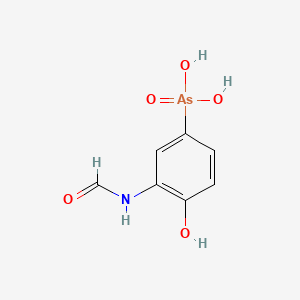
Aluminum pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum pyrophosphate is a chemical compound with the formula Al2P2O7. It is a white, crystalline powder that is insoluble in water but soluble in acids. This compound is known for its unique properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum pyrophosphate can be synthesized through several methods. One common method involves the reaction of aluminum sulfate with sodium pyrophosphate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by filtration and drying to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of aluminum oxide and phosphoric acid. This process involves high temperatures and controlled atmospheres to ensure the formation of the desired compound. The resulting product is then cooled and ground into a fine powder for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum pyrophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum phosphate.
Reduction: Under certain conditions, it can be reduced to aluminum and phosphorus compounds.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly used.
Substitution: Metal salts such as calcium chloride or magnesium sulfate can be used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum phosphate (AlPO4)
Reduction: Aluminum metal and phosphorus compounds
Substitution: Various metal pyrophosphates
Wissenschaftliche Forschungsanwendungen
Aluminum pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
Wirkmechanismus
The mechanism of action of aluminum pyrophosphate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. This compound can also form complexes with metal ions, affecting their bioavailability and reactivity. The pathways involved in its action include:
Protein Binding: Alters enzyme activity and protein function.
Metal Ion Complexation: Affects metal ion transport and availability.
Vergleich Mit ähnlichen Verbindungen
Aluminum Phosphate (AlPO4): Similar in composition but differs in structure and properties.
Sodium Pyrophosphate (Na4P2O7): Shares the pyrophosphate group but has different metal ions.
Calcium Pyrophosphate (Ca2P2O7): Another pyrophosphate compound with distinct properties.
Uniqueness: Aluminum pyrophosphate is unique due to its specific combination of aluminum and pyrophosphate ions, which gives it distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical processes make it valuable in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
Al4O21P6 |
|---|---|
Molekulargewicht |
629.76 g/mol |
IUPAC-Name |
3-[[2-[[4-[(1,3-dioxo-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptan-3-yl)oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-2-yl]oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-4-yl]oxy]-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptane 1,3-dioxide |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
InChI-Schlüssel |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
Kanonische SMILES |
O=P12O[Al](O1)OP(=O)(O2)O[Al]3OP(=O)(O3)OP4(=O)O[Al](O4)OP5(=O)O[Al]6OP(=O)(O6)O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


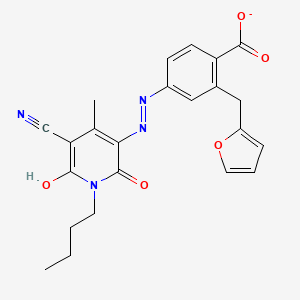
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)

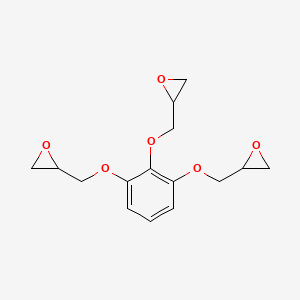
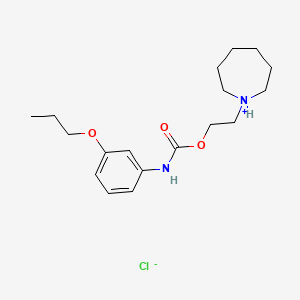
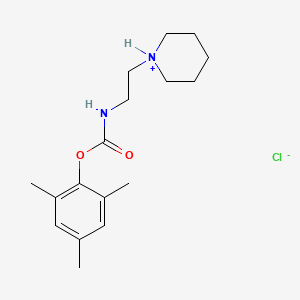

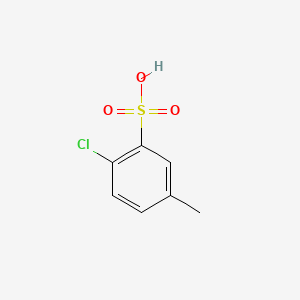
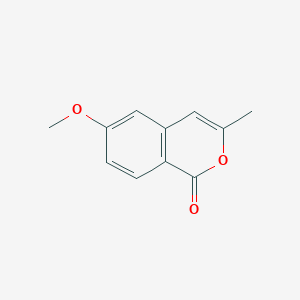
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
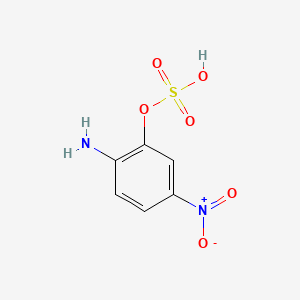

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
